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Compound of Interest

Compound Name: 4-Sec-butoxybenzoic acid

Cat. No.: B1353101

Introduction

4-sec-butoxybenzoic acid, systematically named 4-(butan-2-yloxy)benzoic acid, is an
aromatic carboxylic acid. Its chemical structure, consisting of a benzoic acid core functionalized
with a sec-butoxy group at the para position, makes it a subject of interest in various fields of
chemical research, including materials science and drug discovery. The interplay between the
electron-donating alkoxy group and the electron-withdrawing carboxylic acid moiety on the
aromatic ring influences its chemical reactivity and physical properties. Accurate
characterization of this compound is paramount for its application and further studies, with
spectroscopic technigues such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS) being indispensable tools for structural elucidation
and purity assessment. This guide provides a detailed overview of the available spectroscopic
data for 4-sec-butoxybenzoic acid and outlines the standard experimental protocols for these

analytical methods.

Chemical Structure and Properties
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Property Value

IUPAC Name 4-(butan-2-yloxy)benzoic acid

Synonyms 4-s-ec-butoxybenzoic acid, p-sec-butoxybenzoic
acid

Chemical Formula C11H1403

Molecular Weight 194.23 g/mol

Appearance Solid (predicted)

PubChem CID 5132695

Spectroscopic Data

A comprehensive search of available scientific literature and spectral databases indicates that
experimental spectroscopic data for 4-sec-butoxybenzoic acid is not readily available.
Therefore, this guide presents predicted mass spectrometry data and expected ranges for
NMR and IR absorptions based on the analysis of structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound. The predicted mass spectral data for 4-sec-
butoxybenzoic acid from computational analysis is summarized below.

Adduct Predicted m/z
[M+H]* 195.10158
[M+Na]* 217.08352
[M-H]~ 193.08702
[M]* 194.09375

Data obtained from computational predictions.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1353101?utm_src=pdf-body
https://www.benchchem.com/product/b1353101?utm_src=pdf-body
https://www.benchchem.com/product/b1353101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of

a molecule. Although experimental data for 4-sec-butoxybenzoic acid is not available, the

expected chemical shifts (d) in ppm for 1H and 3C NMR spectra can be predicted based on the

analysis of analogous alkoxybenzoic acids.

Expected *H NMR Data (in CDCls)

Expected Chemical Shift

Protons Multiplicity
(ppm)

Carboxylic Acid (-COOH) singlet (broad) 10.0-13.0
Aromatic (ortho to -COOH) doublet 79-8.1
Aromatic (ortho to -O) doublet 6.8-7.0
Methine (-O-CH-) sextet 44-46
Methylene (-CHz-) multiplet 16-1.8
Methyl (doublet, -CH-CH3) doublet 12-14
Methyl (triplet, -CH2-CHs) triplet 09-11

Expected 13C NMR Data (in CDClIs)
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Carbon Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH) 170 - 175

Aromatic (C-O) 160 - 165

Aromatic (C-COOH) 120 - 125

Aromatic (CH, ortho to -COOH) 130 - 135

Aromatic (CH, ortho to -O) 110-115

Methine (-O-CH-) 75 - 80

Methylene (-CHz-) 28 - 32

Methyl (doublet, -CH-CH?3) 18-22

Methyl (triplet, -CH2-CHs) 9-13

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected
characteristic IR absorption bands for 4-sec-butoxybenzoic acid are listed below.

Expected
Functional Group Vibration Wavenumber Intensity
(cm™)
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2980 Medium-Strong
Carboxylic Acid C=0 Stretch 1680 - 1710 Strong
_ 1580 - 1610, 1450 - _
Aromatic C=C Stretch 1500 Medium-Strong

1250 - 1300, 1000 -
C-O Stretch Strong
1100
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Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of aromatic carboxylic acids like
4-sec-butoxybenzoic acid are provided below.

NMR Spectroscopy

'H and 3C NMR

o Sample Preparation: Approximately 5-10 mg of the solid 4-sec-butoxybenzoic acid is
accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDClIs, or dimethyl sulfoxide-de, DMSO-de) in a standard 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (& = 0.00 ppm).

e Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or
higher is typically used.

» 'H NMR Acquisition: A standard proton experiment is performed. Key parameters include a
spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 16-64) to achieve
a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: A proton-decoupled 3C NMR experiment is conducted. A wider spectral
width (e.g., 220 ppm) is used. A larger number of scans is typically required to obtain a good
spectrum due to the low natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

o Sample Preparation: A small amount of the solid sample is placed directly onto the ATR
crystal.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

o Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The
sample is then brought into firm contact with the crystal using a pressure clamp. The sample
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spectrum is then recorded, typically in the range of 4000-400 cm~1. The final spectrum is
presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: The carboxylic acid may need to be derivatized (e.g., by esterification)
to increase its volatility for GC analysis. A dilute solution of the derivatized or underivatized
compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer, often with an
electron ionization (EI) source.

o GC Separation: The sample solution is injected into the GC, where it is vaporized and
separated on a capillary column. The temperature program of the GC oven is optimized to
ensure good separation of the analyte from any impurities.

e MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer.
In EI-MS, the molecules are bombarded with high-energy electrons (typically 70 eV), causing
ionization and fragmentation. The mass analyzer separates the resulting ions based on their
mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound like 4-sec-butoxybenzoic acid.
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Caption: General workflow for the spectroscopic analysis of 4-sec-butoxybenzoic acid.

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-Sec-Butoxybenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1353101#spectroscopic-data-of-4-sec-
butoxybenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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